Tetrahedrane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
157-39-1 |
|---|---|
Molecular Formula |
C4H4 |
Molecular Weight |
52.07 g/mol |
IUPAC Name |
tricyclo[1.1.0.02,4]butane |
InChI |
InChI=1S/C4H4/c1-2-3(1)4(1)2/h1-4H |
InChI Key |
FJGIHZCEZAZPSP-UHFFFAOYSA-N |
SMILES |
C12C3C1C23 |
Canonical SMILES |
C12C3C1C23 |
Origin of Product |
United States |
Synthetic Methodologies for Tetrahedrane and Its Derivatives
Pioneering Synthetic Strategies for Substituted Tetrahedranes
Early efforts and subsequent breakthroughs in the synthesis of tetrahedrane derivatives have paved the way for the isolation and study of these unique cage compounds. Key strategies have involved photochemical rearrangements and isomerizations of suitable precursors.
Photochemical Approaches (e.g., Decarbonylation of Cyclopentadienones)
A landmark achievement in the field was the first synthesis of a this compound derivative, tetra-tert-butylthis compound (B1201686), by Günther Maier and his team in 1978. wikipedia.orgwikiwand.com This pioneering route involved the photochemical decarbonylation of a correspondingly substituted cyclopentadienone. wikipedia.orgwikiwand.com The synthesis was a multi-step process that required considerable experimental skill and persistence. wikiwand.com The final and crucial step was the irradiation of tetrakis(tert-butyl)cyclopentadienone, which led to the expulsion of carbon monoxide and the formation of the this compound core. wikiwand.comcaltech.edu This photochemical approach has also been explored for the synthesis of other strained ring systems. rsc.orghelsinki.fiuva.nl
Photoisomerization of Cyclobutadiene (B73232) Precursors
Another significant strategy for accessing this compound derivatives is the photoisomerization of cyclobutadiene precursors. wikiwand.comresearchgate.net This method involves the irradiation of a substituted cyclobutadiene, which rearranges to form the corresponding this compound. wikipedia.orgrsc.org For instance, tetrakis(trimethylsilyl)this compound has been successfully synthesized via the photochemical isomerization of its cyclobutadiene counterpart. acs.orgresearchgate.net This reversible rearrangement has been instrumental in developing more scalable syntheses for some derivatives. wikipedia.org The photoisomerization can be induced by direct irradiation or through sensitized photochemical reactions. wikipedia.orgnih.gov
Radical Chain Isomerization
More recently, a radical chain isomerization mechanism has been identified as a viable pathway to this compound derivatives. wikipedia.orgwikiwand.com This method can be induced by single-electron oxidation of a cyclobutadiene precursor. wikipedia.orgwikiwand.com For example, the addition of an oxidant like tris(pentafluorophenyl)borane (B72294) to tetrakis(trimethylsilyl)cyclobutadiene can trigger a valence isomerization to the corresponding this compound, offering a quick, high-yielding, and scalable synthetic route. researchgate.netresearchgate.net This process highlights the role of electron transfer in facilitating the formation of the strained this compound cage. acs.org
Synthesis of Carbon-Based this compound Derivatives
The synthesis of purely carbon-based this compound derivatives has been a primary focus, with the overarching goal of stabilizing the inherently strained tetrahedral framework.
Steric Stabilization through Bulky Substituents: The "Corset Effect"
A critical concept that has enabled the synthesis and isolation of this compound derivatives is the "corset effect". illinois.eduwikipedia.org This principle posits that bulky substituents, such as tert-butyl or trimethylsilyl (B98337) groups, encase the central this compound core, kinetically stabilizing it against ring-opening reactions. acs.orgwikipedia.org The intramolecular repulsion between these bulky groups is minimized in the tetrahedral geometry, thus disfavoring the bond cleavage that would lead to a less strained but more sterically congested arrangement. uni-regensburg.de
The seminal synthesis of tetra-tert-butylthis compound by Maier in 1978 serves as the primary example of the successful application of the corset effect. wikiwand.comillinois.edu The synthetic sequence began with the cycloaddition of an alkyne to a tert-butyl substituted maleic anhydride, followed by rearrangement and decarboxylation to form a stabilized cyclopentadienone. wikiwand.com The introduction of the fourth tert-butyl group was achieved by brominating the sole available hydrogen and then coupling it with tert-butyllithium. wikiwand.com The final step was the photochemical decarbonylation of the resulting tetrakis(tert-butyl)cyclopentadienone to yield the target molecule. wikiwand.comcaltech.edu
A later, more efficient synthesis of tetra-tert-butylthis compound was developed, which also relied on the principle of photoisomerization from a cyclobutadiene intermediate. wikipedia.org This derivative melts at 135 °C, at which point it rearranges back to the cyclobutadiene. wikipedia.org
| Derivative | Synthetic Precursor | Key Reaction Type | Year of First Synthesis |
| Tetrakis(tert-butyl)this compound | Tetrakis(tert-butyl)cyclopentadienone | Photochemical Decarbonylation | 1978 |
| Tetrakis(trimethylsilyl)this compound | Tetrakis(trimethylsilyl)cyclobutadiene | Photoisomerization/Radical Chain Isomerization | Not explicitly stated, but later than 1978 |
| Tri-tert-butylmonophosphathis compound | Phosphorus-containing anthracene (B1667546) derivative | Intramolecular [2+1]-cycloaddition | 2020 |
| Di-tert-butyldiphosphathis compound | tert-butylphosphaalkyne | Nickel-catalyzed dimerization | 2019 |
| Triphosphathis compound | Anionic niobium triphosphathis compound complex and chloroform | Combination of radical and stabilized P₃ triangle | 2021 |
Tetrakis(trimethylsilyl)this compound Synthesis
The synthesis of tetrakis(trimethylsilyl)this compound represents a significant achievement in the chemistry of strained molecules, yielding a derivative with remarkable thermal stability. wikipedia.orgnih.gov This compound is synthesized via the photoisomerization of its cyclobutadiene counterpart, tetrakis(trimethylsilyl)cyclobutadiene. acs.org There are two primary pathways to obtain the necessary cyclobutadiene precursor. nih.govacs.org
The first method, known as the "cyclopropenyldiazomethane route," involves the thermal elimination of nitrogen from trimethylsilyl[1,2,3-tris(trimethylsilyl)-2-cycloprop-1-enyl]diazomethane. nih.govacs.org The second, more recent approach, involves the mild oxidation of the tetrakis(trimethylsilyl)cyclobutadiene dianion. nih.govacs.org This dianion, the first aromatic cyclobutadiene anion with a six π-electron system, is an excellent precursor and can be oxidized using 1,2-dibromoethane (B42909) to yield the neutral cyclobutadiene. acs.orgresearchgate.net
Once the tetrakis(trimethylsilyl)cyclobutadiene is obtained, it is converted to tetrakis(trimethylsilyl)this compound through irradiation. nih.govacs.orgresearchgate.net The resulting this compound derivative is exceptionally stable, melting at 202 °C and remaining stable up to 300 °C, at which point it decomposes into bis(trimethylsilyl)acetylene. wikipedia.org This high thermal stability is attributed to electronic stabilization from the trimethylsilyl groups, which involves a strong σ-donor effect and a π-acceptor effect with the bent C-C bonds of the cage. uni-regensburg.de In fact, tetrakis(trimethylsilyl)this compound is the first example of a this compound that is calculated to be more stable than its cyclobutadiene isomer. uni-regensburg.de
| Precursor | Reagent/Condition | Product | Reference |
| Trimethylsilyl[1,2,3-tris(trimethylsilyl)-2-cycloprop-1-enyl]diazomethane | Thermal N₂ elimination | Tetrakis(trimethylsilyl)cyclobutadiene | nih.govacs.org |
| Tetrakis(trimethylsilyl)cyclobutadiene dianion | 1,2-dibromoethane | Tetrakis(trimethylsilyl)cyclobutadiene | nih.govacs.org |
| Tetrakis(trimethylsilyl)cyclobutadiene | Irradiation (Photolysis) | Tetrakis(trimethylsilyl)this compound | acs.orgresearchgate.netuhmreactiondynamics.org |
Functionalization of this compound Scaffolds
The stability of substituted tetrahedranes allows for further chemical modification, opening pathways to novel molecular architectures. The functionalization of the this compound core is a key area of research for creating more complex and potentially useful structures. researchgate.net
Formation of Tetrahedranyllithium for Electrophilic Coupling
A pivotal development in the functionalization of tetrahedranes was the synthesis of an isolable tetrahedranyl anion. acs.org The reaction of tetrakis(trimethylsilyl)this compound with methyllithium (B1224462) results in the formation of tris(trimethylsilyl)tetrahedranyllithium. wikipedia.orguni-regensburg.de This lithiated this compound is a highly useful intermediate for subsequent functionalization reactions through electrophilic coupling. wikipedia.orguni-regensburg.de The stability of this organolithium reagent allows it to be coupled with various electrophiles, enabling the introduction of new substituents onto the this compound cage. wikipedia.org This method has been used to synthesize a variety of asymmetrically substituted tetrahedranes. uni-regensburg.de
Synthesis of Bis(this compound) Systems
The utility of tetrahedranyllithium intermediates is showcased in the synthesis of bis(this compound) systems, where two this compound cages are directly linked. A notable example is hexakis(trimethylsilyl)tetrahedranylthis compound. doi.org The synthesis of such a dimer has been reported, featuring a direct carbon-carbon bond connecting the two this compound units. wikipedia.org This connecting bond is exceptionally short, measured at 143.6 picometers, which is significantly shorter than a typical C-C single bond length of 154 pm. wikipedia.org
Heteroatom-Substituted this compound Synthesis
The incorporation of heteroatoms into the this compound core is a strategy to alleviate the significant ring strain inherent in the all-carbon framework and to introduce novel chemical properties. wikipedia.org While theoretical studies have explored various heteroatoms, synthetic success has been most prominent with pnictogen elements. wikipedia.orgrsc.org
Pnictogen-Substituted Tetrahedranes
Pnictogen-substituted tetrahedranes are analogues with the general formula RₓCₓPn₄₋ₓ, where Pn represents a pnictogen (N, P, As, Sb, Bi). wikipedia.org Computational studies indicate that replacing carbon atoms with pnictogens reduces the strain of the tetrahedral core. wikipedia.orgrsc.org This is consistent with the known existence of elemental tetrahedral pnictogens, such as white phosphorus (P₄) and yellow arsenic (As₄). wikipedia.org Mixed tetrahedral pnictogen molecules like AsP₃ have also been synthesized. wikipedia.org
Despite decades of theoretical work, only phosphorus-containing tetrahedranes (phosphatetrahedranes) have been successfully synthesized to date. wikipedia.org Theoretical explorations have also been conducted on azatetrahedranes (nitrogen-substituted), suggesting they could be sites for electrophilic attack. dtic.mil
Monophosphatetrahedranes
The first synthesis of a monophosphathis compound was achieved in 2020 by Cummins and coworkers with the creation of tri-tert-butylmonophosphathis compound, P(CtBu)₃. wikipedia.orgillinois.edunih.gov Their synthetic approach was designed to generate an unsaturated phosphorus center attached to a cyclopropenyl group, which could then close to form the phosphathis compound cage. nih.gov
The original synthesis begins with a phosphorus derivative of anthracene. wikipedia.org This precursor is treated to generate a 1,2,3-tris(tert-butyl)-cyclopropenylphosphinidene, which then undergoes an intramolecular [2+1]-cycloaddition to yield the target monophosphathis compound. illinois.edu This route provided the final product in a 19% yield. wikipedia.orgnih.gov The structure was confirmed by single-crystal X-ray diffraction, revealing the PC₃ tetrahedral core. illinois.edunih.gov Despite the acute C-P-C bond angles, the molecule exhibits significant thermal stability, which is attributed to the "corset effect" of the bulky tert-butyl groups. illinois.edu
A subsequent, improved synthesis was reported a year later by the same group. wikipedia.org This revised route avoids the anthracene leaving group and instead starts with a precursor containing two trimethylsilyl groups. wikipedia.org One silyl (B83357) group is replaced by a chlorine atom using hexachloroethane. wikipedia.org The subsequent removal of the remaining trimethylsilyl group and the chloride is achieved with tetramethylammonium (B1211777) fluoride, generating the tri-tert-butylmonophosphathis compound in an improved yield of 33%. wikipedia.org
| Synthetic Route | Key Precursor(s) | Key Step | Yield | Reference |
| Original Synthesis | Phosphorus derivative of anthracene | Intramolecular [2+1]-cycloaddition of a cyclopropenylphosphinidene | 19% | wikipedia.orgillinois.edunih.gov |
| Improved Synthesis | Chloro(trimethylsilyl)phosphine derivative | Fluoride-induced trimethylsilyl chloride elimination | 33% | wikipedia.orgmit.edu |
Group 13 Element Tetrahedranes (e.g., Boron, Aluminum, Gallium, Indium, Thallium)
Tetrahedranes composed of Group 13 elements represent a fascinating class of clusters. The first structurally characterized example based on a tetrahedral B₄ cage was tetra-tert-butyltetraborathis compound, (tBuB)₄. chinesechemsoc.org The synthesis of these compounds generally requires the use of bulky substituents to provide kinetic stability to the electron-deficient tetrahedral core. uni-regensburg.dechinesechemsoc.org
For aluminum, the first neutral tetrahedral (LAl)₄ species characterized was (CpAl)₄, where Cp is the pentamethylcyclopentadienyl ligand. chinesechemsoc.org Heavier congeners for aluminum and gallium have been synthesized using very bulky silyl substituents, such as the tri-tert-butylsilyl group (tBu₃Si), to yield compounds like (tBu₃SiAl)₄ and (tBu₃SiGa)₄. chinesechemsoc.org Similarly, for the heaviest stable elements in the group, indium and thallium, this compound derivatives have been prepared using the tris(trimethylsilyl)methyl substituent, ((Me₃Si)₃C), resulting in (LIn)₄ and (LTl)₄. chinesechemsoc.org
The synthesis of these clusters often involves the reductive coupling of corresponding element halides. For example, the reaction of E₂R₄Cl₂ or ERCl₂ with a reducing agent like potassium can lead to the formation of the E₄R₄ cage.
Table 4: Examples of Synthesized Group 13 Tetrahedranes
| Element (E) | Formula | Substituent (R) | Synthetic Note |
| Boron | (tBuB)₄ | tert-butyl | First structurally characterized B₄ this compound. chinesechemsoc.org |
| Aluminum | (Cp*Al)₄ | Pentamethylcyclopentadienyl | First neutral (LAl)₄ this compound. chinesechemsoc.org |
| Gallium | (tBu₃SiGa)₄ | Tri-tert-butylsilyl | Utilizes bulky silyl groups for stabilization. chinesechemsoc.org |
| Indium | (((Me₃Si)₃C)In)₄ | Tris(trimethylsilyl)methyl | Stabilized by extremely bulky substituents. chinesechemsoc.org |
| Thallium | (((Me₃Si)₃C)Tl)₄ | Tris(trimethylsilyl)methyl | Stabilized by extremely bulky substituents. chinesechemsoc.org |
Silicon and Germanium Analogues of this compound
The synthesis of tetrahedranes with skeletons composed of heavier Group 14 elements like silicon and germanium has been achieved, but only with the use of exceptionally bulky substituents to prevent rearrangement or polymerization. uni-regensburg.deresearchgate.net
The first molecular silicon compound with a Si₄ tetrahedron, tetrakis(tri-tert-butylsilyl)tetrasilathis compound ((tBu₃Si)₄Si₄), was synthesized by Wiberg and coworkers. researchgate.net The synthesis was achieved through the reductive coupling of tBu₃Si-SiCl₃ with potassium metal in benzene. researchgate.net This yellow-orange crystalline solid is remarkably stable, a testament to the steric shielding provided by the "supersilyl" (tBu₃Si) groups. researchgate.net A more recent one-pot procedure has also been reported for its synthesis. researchgate.net In contrast to carbon tetrahedranes, where tert-butyl groups are sufficient for stabilization, the longer Si-Si bonds require even bulkier substituents. chemeurope.com
For germanium, a tetragermathis compound, [(tBu₃Si)Ge]₄, was prepared in a similar fashion via the reductive coupling of a corresponding tetrachlorodigermane. uni-regensburg.deuni-saarland.de The yield was significantly improved by using GeCl₂ as the precursor. uni-regensburg.de Unlike its silicon analogue, the germanium this compound is highly air-sensitive. uni-regensburg.de
Table 5: Synthetic Routes to Silicon and Germanium Tetrahedranes
| Compound | Precursor(s) | Reducing Agent | Key Features |
| (tBu₃Si)₄Si₄ | tBu₃Si-SiCl₃ | Potassium (K) | First Si₄ this compound; highly stable due to bulky substituents. researchgate.net |
| [(tBu₃Si)Ge]₄ | (tBu₃Si)GeCl₃ or GeCl₂ | Not specified | Air-sensitive; synthesis analogous to the silicon derivative. uni-regensburg.de |
Sulfur-Substituted Tetrahedranes
The introduction of a heteroatom with lone pairs, such as sulfur, directly onto the this compound core offers the potential for interesting electronic interactions. The first stable sulfur-substituted this compound derivatives were synthesized by Sekiguchi and coworkers. acs.orgnih.gov
The synthetic strategy involves the reaction of a tetrahedranyl anion precursor, specifically tris(trimethylsilyl)tetrahedranyllithium, with various organosulfur electrophiles. acs.orgnih.govacs.org For example, stable sulfur-substituted tetrahedranes were successfully synthesized by reacting the tetrahedranyllithium with diphenyl disulfide, bis(4-nitrophenyl) disulfide, and bis(2,4-dinitrophenyl) disulfide. acs.orgnih.gov These reactions yield the corresponding arylthiotetrahedranes, which were characterized by NMR spectroscopy and X-ray crystallography. researchgate.netacs.org
Furthermore, the sulfur atom on the this compound can be oxidized. The reaction of phenylthiotris(trimethylsilyl)this compound with m-chloroperbenzoic acid (mCPBA) yields the corresponding phenylsulfonylthis compound. acs.orgnih.gov Spectroscopic studies suggest an electronic interaction between the sulfur lone pairs and the σ-orbitals of the strained this compound framework in the sulfide (B99878) derivatives, an interaction that is absent in the oxidized sulfone. acs.org
Table 6: Synthesis of Sulfur-Substituted Tetrahedranes
| Precursor | Reagent | Product Type | Example Product |
| Tris(trimethylsilyl)tetrahedranyllithium | Diphenyl disulfide | Arylthiothis compound | Phenylthiotris(trimethylsilyl)this compound acs.orgnih.gov |
| Tris(trimethylsilyl)tetrahedranyllithium | Bis(4-nitrophenyl) disulfide | Arylthiothis compound | (4-Nitrophenyl)thiotris(trimethylsilyl)this compound acs.orgnih.gov |
| Phenylthiotris(trimethylsilyl)this compound | m-Chloroperbenzoic acid (mCPBA) | Sulfonylthis compound | Phenylsulfonyltris(trimethylsilyl)this compound acs.orgnih.gov |
Metallatetrahedranes and Metal-Containing Tetrahedral Clusters
Metallatetrahedranes are clusters where one or more vertices of the tetrahedron are occupied by a transition metal atom. Their synthesis is crucial for understanding bonding and reactivity, particularly as they are proposed intermediates in processes like alkyne metathesis. nih.govupenn.edu
A common route to dimetallatetrahedranes involves the reaction of metal carbonyl complexes with alkynes. For example, cobalt-containing tetrahedranes of the type [Co₂(CO)₆(alkyne)] are well-known. More complex derivatives can be synthesized by first preparing dinuclear cobalt complexes like [Co₂(CO)₆{P(OAr)₃}₂] and then reacting them with terminal or internal alkynes to yield phosphite-substituted dimetallatetrahedranes. researchgate.net
The synthesis of molybdenum-based metallatetrahedranes has also been reported. These species can be generated from siloxide podand-supported molybdenum alkylidyne catalysts. nih.govacs.org Recent work has shown that in some systems, the metallathis compound is a more stable intermediate than the traditionally expected metallacyclobutadiene. nih.govacs.org The synthesis of a library of these Mo- and W-based metallatetrahedranes has been achieved, allowing for detailed study of their structure and stability. acs.org These syntheses often involve reacting a metal alkylidyne precursor with an alkyne. acs.org
Furthermore, tetrahedral clusters containing different metal atoms have been synthesized, particularly with phosphido bridges. uni-paderborn.de The coordination of intact P₄ or As₄ tetrahedra to metal centers also creates metal-containing tetrahedral clusters. chinesechemsoc.org For instance, reacting [Ag(CH₂Cl₂)₂]⁺ with yellow arsenic (As₄) yields [Ag(η²-As₄)₂]⁺, which can then serve as an As₄ transfer agent to other metals. chinesechemsoc.org
Table 7: Selected Synthetic Approaches to Metallatetrahedranes
| Metal(s) | Precursors | Ligands/Substrates | Product Type |
| Cobalt | [Co₂(CO)₆{P(OAr)₃}₂], PhC≡CH | Phosphite, Phenylacetylene | Dimetallathis compound researchgate.net |
| Molybdenum | Mo(VI)-alkylidyne catalyst, Alkyne | Siloxide podand (SiPᴾʰ) | Monometallathis compound acs.org |
| Silver, Gold, Ruthenium | [Ag(CH₂Cl₂)₂]⁺, As₄, [(Ph₃P)AuCl] | As₄ | As₄-coordinated metal complex chinesechemsoc.org |
| Molybdenum | [{CpMo(CO)₂}₂(μ,η²:²-PE)], [(BZIMPY)P]⁺ | Pnictogen (E=P, As, Sb) | Hetero-tri-pnictogen complex rsc.org |
Theoretical and Computational Investigations of Tetrahedrane
Quantum Chemical Methodologies Applied to Tetrahedrane Systems
A variety of quantum chemical methods have been employed to investigate the properties of this compound and its derivatives. sid.irresearchgate.net These computational approaches provide insights into the electronic structure and energetics of these strained molecules. sid.irresearchgate.net
Density Functional Theory (DFT) has been a prominent method for studying this compound systems. sid.iriau.irresearchgate.net The B3LYP functional, in particular, has been identified as a suitable method for these molecules. sid.iriau.ir DFT calculations have been successfully used to determine the heat of formation of this compound derivatives through atomization reactions. sid.ir
Studies on various substituted tetrahedranes have utilized DFT at the B3LYP/6-31G(d) level of theory to investigate their electronic structure and other properties. sid.ir For instance, research on fifty-two different derivatives with substituents like -CH₃, -F, -CN, and -NO₂ has been conducted using this method. sid.ir These calculations have shown that electron-withdrawing groups can lead to a deviation from a stable state. sid.iriau.ir Furthermore, DFT has been used to explore the potential of certain this compound derivatives, such as those with -NHNH₂, -NHNO₂, -NO₂, and -ONO₂ groups, as detonation materials. sid.iriau.ir
In the study of pnictogen-substituted tetrahedranes, DFT calculations have been used alongside other methods to predict strain energies. nih.gov For example, strain energies ranging from 122.3 kcal mol⁻¹ for N(CH)₃ to 99.4 kcal mol⁻¹ for Bi(CH)₃ were determined at the DF-CCSD(T)//B3LYP-D3/aug-cc-pV(T+d)Z(-PP) level of theory. nih.gov
High-level ab initio methods have been crucial in providing accurate descriptions of this compound systems. Coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) is considered a highly reliable method for obtaining accurate geometries of molecules like the Pn(CH)₃ series (Pn = N, P, As, Sb, Bi). nih.gov For instance, geometries for these pnictogen-substituted tetrahedranes were obtained at the CCSD(T)/aug-cc-pwCVTZ(-PP) level of theory. nih.gov
Second-order Møller-Plesset perturbation theory (MP2) has also been applied to study this compound and its derivatives. rsc.org It has been used in conjunction with CCSD(T) to show that substituting a CH group in this compound with phosphorus can lower the strain energy. rsc.org For example, in a study of phosphirane, the strain energy was found to be lower than in cyclopropane (B1198618) by 4.4 kcal mol⁻¹ at the Restricted Hartree-Fock (RHF) level and 8.2 kcal mol⁻¹ at the MP2 level. rsc.org
RHF calculations have been used to obtain wave functions for analyzing the bonding in this compound and its phosphorus-substituted analogs. rsc.org These calculations, often performed with the 6-31G(d) basis set, provide a foundational understanding of the electronic structure. rsc.org The geometries optimized at the RHF level are often used for higher-level single-point energy calculations, such as RI-CCSD(T). rsc.org
The choice of basis set and the level of theory are critical for obtaining accurate results in computational studies of this compound. The 6-31G(d) basis set has been frequently used in DFT and ab initio calculations for optimizing the geometries of this compound and its derivatives. sid.irrsc.org For more accurate energy calculations, larger basis sets like cc-pVTZ are employed. rsc.org
For instance, in the study of this compound and its phosphorus-substituted derivatives, geometries were optimized at the RHF/6-31G(d) and MP2/6-31G(d) levels. rsc.org Subsequently, more accurate strain energies were computed using RI-CCSD(T)/cc-pVTZ single-point calculations on the MP2/6-31G(d) optimized geometries. rsc.org The combination of a reliable geometry optimization method with a high-level energy calculation is a common and effective strategy.
The selection of the level of theory also depends on the specific property being investigated. For geometries, methods like CCSD(T) with appropriate basis sets provide high accuracy. nih.gov For strain energies, isodesmic reactions calculated at levels like G2 theory have been shown to yield reliable results. rsc.org
Strain Energy Analysis in this compound and Derivatives
This compound is recognized as one of the most strained cage molecules, with a computed strain energy exceeding 100 kcal mol⁻¹. rsc.orgwikipedia.org This high degree of strain is a defining characteristic and a primary focus of theoretical analysis. rsc.orgdtic.mil
Isodesmic reactions are a widely used theoretical tool to quantify the strain energy of cyclic and polyhedral molecules like this compound. rsc.orgacs.orgwikipedia.org In an isodesmic reaction, the number and types of bonds are conserved on both the reactant and product sides, which helps to minimize errors in calculating reaction energies. rsc.orguni-muenchen.de
The strain energy of the parent this compound has been calculated using an isodesmic reaction at the G2 level of theory, yielding a value of -105.5 kcal mol⁻¹ with zero-point vibrational energy (ZPE) corrections. rsc.org This negative reaction energy is a direct measure of the strain in the molecule. rsc.org Similar approaches have been used to determine the strain energies of various this compound derivatives. dtic.miluobaghdad.edu.iq
For example, the introduction of aza nitrogens into the this compound framework has a stabilizing effect, leading to a decrease in the total molecular strain energy. dtic.mil Conversely, polynitration generally results in a significant increase in molecular strain. dtic.mil The substitution of a CH group with a phosphorus atom has also been shown to relieve ring strain. rsc.org
| Compound | Level of Theory | Calculated Strain Energy (kcal mol⁻¹) | Reference |
|---|---|---|---|
| This compound (C₄H₄) | G2 (with ZPE) | 105.5 | rsc.org |
| N(CH)₃ | DF-CCSD(T)//B3LYP-D3/aug-cc-pV(T+d)Z(-PP) | 122.3 | nih.gov |
| Bi(CH)₃ | DF-CCSD(T)//B3LYP-D3/aug-cc-pV(T+d)Z(-PP) | 99.4 | nih.gov |
The immense strain in this compound is primarily attributed to severe angle strain. youtube.comwikipedia.orgucla.edu The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. youtube.comwikipedia.org This deviation leads to poor orbital overlap and the formation of high-energy "bent bonds". rsc.org
Theoretical studies have confirmed that the C-C bonds in this compound are bent away from the internuclear axis, a common feature of strained molecules. rsc.org This bending is associated with a weakening of the C-C bonds, despite the short internuclear distance. rsc.orgnih.gov The orbitals involved in the cage bonding exhibit elevated p-character, deviating from the typical sp³ hybridization. rsc.orgnih.gov
| Molecule | Bond Angle | Angle Value (°) | Reference |
|---|---|---|---|
| This compound (td) | C-C-C | 60 | rsc.org |
| Phosphathis compound (ptd) | C-C-P | 66.6 | rsc.org |
| Diphosphathis compound (p2td) | P-C-P | 74.2 | rsc.org |
Impact of Substituents on Strain Relief
The immense strain of the this compound core necessitates kinetic stabilization through the strategic placement of substituents. These groups can alleviate strain through a combination of steric and electronic effects, significantly influencing the stability and isolability of this compound derivatives.
Steric Effects and the "Corset Effect"
The remarkable thermal stability of the first synthesized this compound derivative, tetra-tert-butylthis compound (B1201686), is largely attributed to a phenomenon known as the "corset effect". mit.eduacs.orgescholarship.orgwikipedia.org In this arrangement, the bulky tert-butyl groups effectively encase the highly reactive this compound core. mit.eduwikipedia.org Any attempt at bond cleavage within the cage would force the sterically demanding substituents into closer proximity, leading to a significant increase in repulsive steric interactions in the transition state. acs.orgescholarship.org This high energy barrier kinetically hinders the decomposition of the this compound core. escholarship.org The intramolecular repulsion of these bulky groups is minimized in the tetrahedral geometry, making bond scission energetically unfavorable. uni-regensburg.de
Conversely, attempts to synthesize tetrahedranes with smaller substituents like methyl or phenyl groups were initially unsuccessful, underscoring the critical role of steric hindrance in preserving the strained core. mit.edu While the corset effect is a dominant stabilizing factor, the introduction of substituents with longer bond lengths to the cage, such as trimethylsilyl (B98337) groups, can reduce this effect due to the increased distance between the bulky groups. wikipedia.org
Table 1: Influence of Steric Effects on this compound Stability
| Derivative | Key Steric Feature | Consequence |
| Tetra-tert-butylthis compound | Bulky tert-butyl groups create a "corset" around the core. mit.eduwikipedia.org | High kinetic stability due to increased steric repulsion upon bond cleavage. acs.orgescholarship.org |
| Tetrakis(trimethylsilyl)this compound | Longer C-Si bonds compared to C-C bonds. wikipedia.org | Reduced "corset effect" but still provides significant steric protection. wikipedia.org |
| Methyl- or Phenyl-substituted Tetrahedranes | Smaller substituent size. mit.edu | Insufficient steric protection, leading to instability. mit.edu |
Electronic Effects (e.g., Electron-Withdrawing/Donating Groups)
The electronic nature of substituents also plays a crucial role in the stability of the this compound cage. Computational studies have shown that sigma (σ) electron-donating groups (EDGs) tend to stabilize the this compound core. researchgate.net In contrast, pi (π) electron-donating groups can lead to the disruption of the cage. researchgate.net Alkyl groups, for instance, are considered weak electron-donating groups that can enhance stability. studypug.com
Electron-withdrawing groups (EWGs) exhibit more complex behavior. researchgate.netstudypug.com Stronger EWGs can slightly destabilize the this compound cage, while weaker EWGs may cause even greater instability. researchgate.net The stabilizing effect of certain substituents, like the trimethylsilyl group, is attributed to a combination of a strong σ-donating effect and a π-accepting effect, where electron density from the bent C-C bonds of the tetrahedron is donated into the σ*-orbitals of the Si-Me bonds. uni-regensburg.de This delocalization helps to alleviate the electron density buildup within the strained cage.
Table 2: Summary of Electronic Substituent Effects on this compound Stability
| Substituent Type | General Effect on this compound Cage | Example Group(s) |
| Sigma (σ) Electron-Donating Groups (EDG) | Stabilizing researchgate.net | Alkyl groups, Trimethylsilyl uni-regensburg.deresearchgate.net |
| Pi (π) Electron-Donating Groups (EDG) | Destabilizing/Disruptive researchgate.net | - |
| Strong Electron-Withdrawing Groups (EWG) | Slightly destabilizing researchgate.net | -NO₂ |
| Weak Electron-Withdrawing Groups (EWG) | Greater destabilization researchgate.net | Halogens |
Hydrogen-Hydrogen Bonding as a Stabilization Factor
In addition to steric hindrance, recent computational studies have identified hydrogen-hydrogen (H-H) bonding as a significant stabilizing factor in tetrahedranes with bulky substituents, particularly tetra-tert-butylthis compound. researchgate.netnih.gov These non-covalent interactions occur between hydrogen atoms on adjacent tert-butyl groups that are forced into close proximity. nih.gov
Electronic Structure and Bonding Characterization
The unique geometry of this compound results in an unconventional electronic structure and bonding profile, which has been extensively studied through theoretical and computational methods.
Molecular Orbital Theory and Hybridization (e.g., Banana Bonds, Elevated p-character)
The bonding in this compound deviates significantly from the standard sp³ hybridization model typically seen in alkanes. rsc.orgnih.gov The severe angle strain imposed by the 60° bond angles of the tetrahedral cage forces the carbon atoms to adopt a hybridization with an elevated p-character in the orbitals forming the cage framework. rsc.orgnih.gov This increase in p-character allows for a reduction in the inter-orbital angles, accommodating the strained geometry. wikipedia.org
The C-C bonds in this compound are often described as "bent" or "banana bonds". wikipedia.orglibretexts.org In this model, the maximum electron density between two carbon atoms does not lie on the direct internuclear axis but rather is displaced outwards. wikipedia.org This outward curvature of the bonding orbitals allows for better overlap than would be possible with standard, linearly directed hybrid orbitals, thus partially mitigating the extreme angle strain. libretexts.orgwordpress.com Despite the shorter C-C interatomic distances that result from this strain, the bonds are inherently weaker than typical C-C single bonds. rsc.orgnih.gov
Systematic substitution of CH groups in the this compound cage with phosphorus atoms has been shown to lower the p-character in the bonding orbitals of the cage, leading to lower strain energies. rsc.orgnih.gov This suggests that phosphorus is more amenable to strained molecular arrangements than carbon. rsc.orgnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the localized bonding interactions within the this compound molecule. uni-muenchen.dewikipedia.org This method transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org
Quantum Theory of Atoms in Molecules (QTAIM) and Bond Path Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in chemical systems, offering insights into chemical bonding and molecular structure. wikipedia.orgamercrystalassn.org According to QTAIM, a bond path, a line of maximum electron density linking two atomic nuclei, is a necessary and sufficient condition for the existence of a chemical bond between them. nih.gov
In highly strained molecules like this compound, the bond paths associated with the C-C bonds of the cage are not straight lines connecting the nuclei. Instead, they are curved outwards, away from the center of the molecule. rsc.org This curvature is a characteristic feature of bent bonds in strained ring systems and indicates a significant deviation from the typical sigma bonds found in unstrained alkanes. rsc.org The analysis of these bond paths reveals that the bond path length is longer than the internuclear distance, a direct consequence of the bond curvature. rsc.org
Topological analysis of the electron density in phosphathis compound, a derivative where one carbon atom is replaced by phosphorus, shows that the bond paths connecting the phosphorus atom to the three carbon atoms of the core also exhibit substantial deviation from the direct internuclear axes. nih.gov This observation is consistent with the high p-orbital character of the hybrid orbitals used by the phosphorus atom in forming these bonds. nih.gov
Studies on a series of substituted tetrahedranes using QTAIM have been conducted to evaluate the effect of different substituents on the carbon cage. researchgate.net The results indicate that the nature of the substituent, whether it is an electron-donating or electron-withdrawing group, influences the stability of the this compound cage. For instance, analysis of tetra-tert-butylthis compound has suggested the presence of hydrogen-hydrogen bonds, which contribute to the increased stability of this derivative. researchgate.net
The application of QTAIM to this compound and its derivatives provides a detailed picture of the electronic structure, highlighting the unique nature of the chemical bonds in these highly strained systems. The concept of the bond path and its characteristics, such as curvature and length, are crucial for understanding the distribution of electron density and the resulting molecular stability. nih.govrsc.org
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize and analyze the extent of electron localization in a molecule. jussieu.frjussieu.fr It provides a measure of the Pauli repulsion, with high ELF values indicating regions where the probability of finding an electron pair is high, such as in covalent bonds and lone pairs. jussieu.fr
For this compound, ELF analysis reveals significant electron localization in the regions of the C-C bonds, consistent with the presence of covalent bonds forming the tetrahedral cage. acs.orgnih.gov However, due to the high strain and the nature of the "banana bonds," the electron distribution differs from that of typical unstrained alkanes.
A comparative study of this compound, cubane, adamantane, and dodecahedrane (B1217162), along with their perfluorinated derivatives and radical anions, utilized ELF to investigate the nature of chemical bonding. acs.orgnih.govresearchgate.netacs.org In the case of the perfluorinated this compound radical anion (C₄F₄⁻), the unpaired electron density is found to be concentrated mainly on the C-C bonding basins. acs.orgnih.gov The basin populations for the H-C and C-C bonds in C₄H₄ are close to the expected value of 2e for a single bond. acs.org Interestingly, in the perfluorinated this compound radical anion, the V(C,C) basin population is larger than in the neutral molecule, despite a minimal change in the C-C bond length. acs.org
The study also found that for the caged perfluorinated this compound radical anion, no valence attractors are present inside the cage, which is in contrast to the findings for the larger perfluorinated dodecahedrane radical anion where an asynaptic basin was found inside the carbon cage. acs.orgnih.govacs.org
These ELF studies provide a detailed picture of the electron distribution in this compound and its derivatives, offering insights into the nature of the chemical bonds and the effects of substitution and ionization on the electronic structure of these strained cage molecules. acs.orgnih.gov
Bond Strengths and Interatomic Distances in Strained Environments
The extreme angle strain in this compound, with C-C-C bond angles of 60° deviating significantly from the ideal tetrahedral angle of 109.5°, has a profound impact on its bond strengths and interatomic distances. chemeurope.com Computational studies have shown that the increase in geometric strain from ethane (B1197151) to cyclopropane to this compound leads to a weakening of the C-C bonds, despite a concurrent decrease in the C-C interatomic distances. rsc.orgnih.gov
In the parent this compound (C₄H₄), the C-C bond lengths are calculated to be unusually short, around 1.52 angstroms (152 picometers). chemeurope.comwikipedia.org This is shorter than the typical C-C single bond length of approximately 1.54 Å in alkanes. chemeurope.com This shortening is attributed to the increased s-orbital character of the carbon hybrid orbitals involved in the "banana bonds" of the cage. chemeurope.comwikipedia.org NMR spectroscopic data for this compound derivatives suggest sp-hybridization for the cage carbons, a characteristic typically associated with triple bonds. chemeurope.comwikipedia.org
The introduction of substituents further modifies the bond lengths. For example, in the dimer of tetrakis(trimethylsilyl)this compound, the connecting C-C bond is even shorter, at 1.436 Å. chemeurope.com Conversely, in a tetrasilatetrahedranide anion, where one silicon atom in the cage carries a negative charge, one of the Si-Si bonds is elongated to 272 picometers. chemeurope.comwikipedia.org
The substitution of CH groups in the this compound cage with phosphorus atoms leads to an increase in the bond angles within the cage, which in turn relieves some of the ring strain. rsc.org For instance, in phosphathis compound, the C-C-P bond angle is larger than the C-C-C angle in this compound. rsc.org This relief of strain is accompanied by a strengthening of the C-C bonds in these phosphorus-substituted analogs. rsc.orgnih.gov
The relationship between strain, bond strength, and interatomic distance in this compound and its derivatives is complex and highlights the unique electronic structure of these molecules. The high degree of strain forces the molecule to adopt unconventional bonding arrangements, resulting in shorter but weaker C-C bonds compared to their unstrained counterparts. rsc.orgnih.gov
Potential Energy Surfaces and Isomerization Pathways
The potential energy surface (PES) of C₄H₄ is a complex landscape featuring numerous isomers and transition states that connect them. uhmreactiondynamics.orgsmu.edunih.govnih.gov this compound resides in a local minimum on this surface, being significantly higher in energy than more stable isomers. uhmreactiondynamics.orgsmu.edu Understanding the topography of the C₄H₄ PES is crucial for elucidating the isomerization pathways of this compound and its kinetic persistence.
Comparison with Other C₄H₄ Isomers (e.g., Vinylideneacetylene, Cyclobutadiene)
The C₄H₄ stoichiometry gives rise to a variety of isomers with different structural motifs and stabilities. uhmreactiondynamics.orgsmu.edu The most stable isomer on the singlet C₄H₄ potential energy surface is vinylacetylene. uhmreactiondynamics.org Other notable isomers include butatriene, methylenecyclopropene, and cyclobutadiene (B73232). uhmreactiondynamics.orgnih.gov
Computational studies have established the relative energies of these isomers. uhmreactiondynamics.org For instance, at the G2M(RCC,MP2) level of theory, butatriene is only 7.3 kcal/mol higher in energy than vinylacetylene. uhmreactiondynamics.org Methylenecyclopropene lies 23.4 kcal/mol above vinylacetylene. uhmreactiondynamics.org Cyclobutadiene and this compound are considerably less stable. uhmreactiondynamics.org
The isomerization of this compound to cyclobutadiene is a key reaction pathway. researchgate.netsharcnet.ca This process is highly exothermic. researchgate.net The radical cation of this compound is also of significant interest, and its potential energy surface has been explored computationally. acs.orgacs.org The rearrangement of the this compound radical cation to the cyclobutadiene radical cation is predicted to have a small activation barrier. acs.orgacs.org
The following table summarizes the relative energies of several C₄H₄ isomers with respect to vinylacetylene, as calculated by various theoretical methods.
Kinetic vs. Thermodynamic Stability Considerations
While this compound is thermodynamically highly unstable relative to other C₄H₄ isomers like vinylacetylene and cyclobutadiene, it is predicted to be kinetically stable. uhmreactiondynamics.org This kinetic stability arises from the presence of significant activation barriers for its isomerization to more stable structures. The parent, unsubstituted this compound has not yet been isolated, but its persistence is expected to be governed by the height of these barriers. acs.org
The stability of this compound derivatives is greatly influenced by the nature of the substituents. acs.org Bulky substituents, such as tert-butyl groups, can sterically protect the strained core and enhance the kinetic stability of the molecule, a phenomenon known as the "corset effect". chemeurope.com This has allowed for the synthesis and characterization of several this compound derivatives. chemeurope.comacs.org
The thermal stability of tetra-tert-butylthis compound has been experimentally investigated. It isomerizes to the corresponding cyclobutadiene derivative upon heating. nih.gov In contrast, the phosphathis compound derivative, tri-tert-butylphosphathis compound, exhibits greater thermal stability. nih.gov
The radical cations of substituted tetrahedranes are also predicted to be persistent at low temperatures, provided they can be generated with minimal excess energy. acs.org The calculated activation barrier for the rearrangement of the this compound radical cation to the cyclobutadiene radical cation suggests that this species should have a finite lifetime under appropriate conditions. acs.orgacs.org
The interplay between thermodynamic instability and kinetic stability is a defining feature of this compound chemistry. While the molecule possesses a large amount of strain energy, the pathways for its release are not always readily accessible, allowing for the existence of this remarkable hydrocarbon framework, at least in substituted forms.
Theoretical Spectroscopy (e.g., Vibrational Frequencies, NMR Parameters)
Theoretical calculations of spectroscopic properties play a crucial role in the characterization of transient or highly reactive species like this compound, for which experimental data may be scarce or difficult to obtain. Computational methods can predict vibrational frequencies and nuclear magnetic resonance (NMR) parameters, providing valuable information for the identification and structural elucidation of such molecules.
Calculations of the vibrational frequencies of this compound and its isotopomers have been performed using various levels of theory. These calculations are essential for interpreting experimental infrared (IR) and Raman spectra, should they become available for the parent compound. The symmetry of the this compound molecule (Td) dictates the number and activity of its vibrational modes. Symmetry analysis can identify which modes are Raman and/or infrared active.
For derivatives of this compound, theoretical calculations of vibrational spectra have been compared with experimental data. For example, the vibrational properties of other polyhedral caged hydrocarbons, such as octahedrane, have been studied theoretically to provide insights into their IR and Raman spectra. harvard.edu
NMR spectroscopy is a powerful tool for structure determination. Theoretical predictions of NMR chemical shifts and coupling constants can aid in the analysis of experimental NMR spectra of this compound derivatives. The unusual bonding in this compound, characterized by high s-orbital character in the C-C bonds, is expected to result in distinctive NMR parameters. chemeurope.comwikipedia.org Indeed, NMR studies on tetra-tert-butylthis compound have provided experimental evidence for the unique electronic structure of the this compound core. chemeurope.com
The following table presents a hypothetical summary of calculated vibrational frequencies for the parent this compound, illustrating the types of modes expected. Actual calculated values would depend on the specific computational method and basis set employed.
Theoretical spectroscopy provides indispensable tools for probing the structure and bonding of elusive molecules like this compound. As computational methods continue to improve in accuracy, their role in complementing and guiding experimental studies in this challenging area of chemistry will undoubtedly grow.
Reactivity and Rearrangement Pathways of Tetrahedrane Systems
Thermal Rearrangements of Tetrahedrane Derivatives
One of the most characteristic reactions of this compound derivatives is their thermal isomerization to the corresponding cyclobutadiene (B73232) valence isomer. This transformation is driven by the release of the significant strain energy inherent in the tetrahedral core.
The archetypal example is tetra-tert-butylthis compound (B1201686), which is thermally stable at lower temperatures but quantitatively rearranges to tetra-tert-butylcyclobutadiene upon heating above 130 °C. rsc.orgnih.gov This rearrangement is reversible; the cyclobutadiene can be converted back to the this compound photochemically. rsc.orgwikipedia.org The thermal stability of tetra-tert-butylthis compound is attributed to a "corset effect," where the bulky tert-butyl groups encase the core, preventing reactions that would require significant geometric changes. iupac.org
The nature of the substituents dramatically affects the temperature at which this isomerization occurs. For instance, tetrakis(trimethylsilyl)this compound is far more thermally robust than its tert-butyl counterpart. wikipedia.org It melts at 202 °C and is stable up to 300 °C, at which point it decomposes rather than isomerizing to the cyclobutadiene. wikipedia.org This enhanced stability is partly due to the longer carbon-silicon bonds, which reduce steric crowding. wikipedia.org Conversely, sulfur-substituted derivatives, such as phenylsulfonylthis compound, readily rearrange to the corresponding cyclobutadiene upon heating. acs.orgnih.gov
| Compound | Isomerization Temperature | Product | Reference |
| Tetra-tert-butylthis compound | >130 °C | Tetra-tert-butylcyclobutadiene | rsc.orgnih.gov |
| Phenylsulfonylthis compound | Thermal reaction | Corresponding cyclobutadiene | acs.orgnih.gov |
| Tri-tert-butyl(trimethylsilyl)this compound | Stable up to 180 °C | - | iupac.org |
| Tetrakis(trimethylsilyl)this compound | Stable up to 300 °C | Cracks to bis(trimethylsilyl)acetylene | wikipedia.org |
Chemical Reactivity of Substituted Tetrahedranes
The generation of tetrahedranyl anions, specifically tetrahedranyllithium compounds, provides a powerful synthetic route to functionalized tetrahedranes. Tris(trimethylsilyl)tetrahedranyllithium is a key intermediate, synthesized by reacting tetrakis(trimethylsilyl)this compound with methyllithium (B1224462). wikipedia.orgresearchgate.net This nucleophilic species readily reacts with a range of electrophiles, allowing for the introduction of various substituents onto the this compound core while preserving the cage structure. wikipedia.org
X-ray crystallographic analysis of tris(trimethylsilyl)tetrahedranyllithium shows a stretched tetrahedral core, with the C-C bonds adjacent to the lithium atom being longer than the other C-C bonds within the cage. researchgate.net This structural feature highlights the influence of the electropositive lithium atom on the cage geometry.
The reactions are typically high-yield and demonstrate the utility of tetrahedranyllithium as a building block.
| Electrophile | Product | Reference |
| Dimethyl sulfate | Methyl-tris(trimethylsilyl)this compound | researchgate.net |
| Cyclopentadiene | Hydrogen-tris(trimethylsilyl)this compound | researchgate.net |
| Diphenyl disulfide | Phenylthio-tris(trimethylsilyl)this compound | acs.orgnih.gov |
| Bis(4-nitrophenyl) disulfide | (4-Nitrophenyl)thio-tris(trimethylsilyl)this compound | acs.orgnih.gov |
| Bis(2,4-dinitrophenyl) disulfide | (2,4-Dinitrophenyl)thio-tris(trimethylsilyl)this compound | acs.orgnih.gov |
| Hexafluorobenzene | (Pentafluorophenyl)tris(trimethylsilyl)this compound | researchgate.net |
Dimerization represents another significant reaction pathway for certain this compound derivatives, particularly for heteroatom-substituted analogues like phosphatetrahedranes. These reactions often lead to more complex cage or ladder-like structures.
Di-tert-butyldiphosphathis compound, a hybrid of P₄ and tetra-tert-butylthis compound, is metastable and dimerizes to a ladderane-type phosphaalkyne tetramer above its melting point of -32 °C. rsc.orgrsc.orguni-regensburg.de This dimerization can also be induced photochemically or through the use of nickel complexes. rsc.orgwikipedia.org Similarly, tri-tert-butylmonophosphathis compound undergoes dimerization to a ladderane-like compound in the presence of Lewis acids. rsc.orgwikipedia.org The dimerization of carbon-based tetrahedranes has also been reported with the formation of a bis(this compound), which features an exceptionally short connecting carbon-carbon bond of 143.6 pm. wikipedia.org
Under certain conditions, the strained this compound core can undergo fragmentation into smaller, more stable molecules. This pathway is highly sensitive to the substitution pattern on the this compound cage.
For example, the thermal reaction of phenylthio-tris(trimethylsilyl)this compound results in its fragmentation into two acetylene (B1199291) molecules. acs.orgnih.gov This contrasts sharply with the behavior of the corresponding phenylsulfonyl derivative, which isomerizes to cyclobutadiene instead of fragmenting. acs.orgnih.gov This highlights how the electronic nature of a single substituent can switch the reactivity pathway from rearrangement to fragmentation.
Fragmentation is also observed in the photochemistry of molecules derived from this compound precursors. The photolysis of a Dewar-pyridazine, formed from a tetra-tert-butylthis compound precursor, leads to its fragmentation into tri-tert-butylazete and pivalonitrile. iupac.org
Mechanistic Studies of this compound Transformations
Mechanistic studies, both experimental and computational, have provided insight into the unique reactivity of tetrahedranes. The thermal isomerization of tetra-tert-butylthis compound to its cyclobutadiene isomer is a classic example of a pericyclic reaction governed by orbital symmetry rules. The high strain energy of the this compound core is the primary thermodynamic driving force for this transformation. nih.gov
The mechanism of isomerization can also be influenced by redox processes. Single-electron oxidation has been shown to induce a radical chain isomerization of substituted cyclobutadienes to tetrahedranes. wikipedia.orgresearchgate.net
Theoretical studies on a bridged tetrahedryl-tetrahedrane predicted that, despite its potential stability, the molecule would be prone to rapid rearrangement to a carbene via ring contraction, a process facilitated by heavy-atom quantum mechanical tunneling even at extremely low temperatures. acs.org The reaction of tetrahedranyllithium with electrophiles follows a standard nucleophilic substitution or addition mechanism, where the tetrahedranyl anion acts as the nucleophile. researchgate.net
Applications and Future Directions in Tetrahedrane Research Theoretical Focus
Theoretical Potential as High-Energy Density Materials
Strained cage molecules like tetrahedrane are considered prime candidates for the design of novel high-energy density materials (HEDM). researchgate.netmit.edu Their potential stems from the immense strain energy locked within their chemical bonds. Theoretical studies indicate that the tetra-carbon core of this compound is subject to substantial stress, with C-C bonds that are significantly weaker than typical C-C single bonds. researchgate.net
Computational studies, utilizing methods such as density functional theory (DFT), have been crucial in evaluating the energetic properties of the this compound framework. iau.ir These analyses consistently show that this compound and its derivatives possess large, positive heats of formation (HOFs), classifying them as highly endothermic materials. researchgate.net This stored energy, if released, can result in exceptionally high performance as an energetic material.
Among the most studied derivatives for HEDM applications are nitrated tetrahedranes. The addition of nitro (-NO2) or nitrato (-ONO2) groups is a common strategy for designing explosives, and in the case of this compound, it is predicted to yield exceptionally powerful materials. iau.irwikipedia.org
Theoretical calculations have shown that the introduction of nitro groups enhances the energetic properties but also reduces the stability of the carbon cage. researchgate.net The C-N bonds in these derivatives are inherently weak and become progressively weaker as more nitro groups are added to the structure. researchgate.net Computational studies predict that polynitrotetrahedranes could be potent energetic materials. researchgate.net For tetranitrothis compound (C₄(NO₂)₄), calculations suggest that the C-N bond is more susceptible to breaking than the C-C bonds of the cage, which would be the likely initiation step for explosive decomposition. researchgate.net
The heat of formation (HOF) is a key indicator of the energy content of a compound. Theoretical calculations show that the HOF of nitrated tetrahedranes increases with the number of nitro groups, which is a desirable characteristic for HEDMs. researchgate.net
Table 1: Theoretical Properties of Nitrated this compound Derivatives This table presents data from computational studies on various nitrated this compound derivatives, highlighting their potential as energetic materials.
| Compound | Functional Group(s) | Key Theoretical Finding | Reference |
| Mononitrothis compound | -NO₂ | Introduction of nitro group reduces cage stability. | researchgate.net |
| Dinitrothis compound | 2x -NO₂ | HOF increases with the number of nitro groups. | researchgate.net |
| Trinitrothis compound | 3x -NO₂ | C-N bonds become progressively weaker with substitution. | researchgate.net |
| Tetranitrothis compound | 4x -NO₂ | Potential as a high-performance explosive; C-N bond is the predicted "trigger bond". | researchgate.netwikipedia.org |
| Nitratothis compound | -ONO₂ | This group is predicted to impart detonation properties to the this compound system. | iau.ir |
Note: Specific HOF values are highly dependent on the computational method used and are primarily for comparative purposes.
Role in Interstellar Medium Studies (Theoretical Spectroscopy)
Beyond terrestrial applications, this compound has emerged as a molecule of interest in astrophysics, specifically in the study of the interstellar medium (ISM). researchgate.netresearchgate.net Although not yet detected, there is speculation that it may be present in space. This interest is partly fueled by the recent proposal that hydrogenated T-carbon (HTC), a larger tetrahedral cluster potentially formed from C₄ monomers like this compound, could be a component of interstellar dust responsible for the observed ultraviolet (UV) extinction bump. rsc.orgrsc.org
The potential identification of this compound in the ISM relies on matching its spectral features with astronomical observations. As the parent molecule has not been synthesized, its infrared spectrum remains a mystery experimentally. researchgate.net To address this, high-level quantum chemical calculations have been performed to predict its vibrational frequencies and their corresponding intensities. rsc.orgrsc.org
These theoretical studies are critical for guiding astronomical searches. astrochem-tools.org Recent computations have identified two fundamental vibrational frequencies with significant intensities that could serve as spectral signatures for this compound. rsc.orgrsc.org
An anti-symmetric C-H stretching mode (ν₂) is predicted at 3210.6 cm⁻¹ (3.11 µm) with a notable intensity of 59 km mol⁻¹. rsc.orgrsc.org
A hydrogen wagging mode (ν₇) is predicted at 752.5 cm⁻¹ (13.29 µm) with an even greater intensity of 183 km mol⁻¹. rsc.orgrsc.org
These spectral features are tantalizingly close to the wavelengths of the Unidentified Infrared (UIR) bands, a set of emissions observed from various astronomical objects that are often attributed to polycyclic aromatic hydrocarbons (PAHs). researchgate.netrsc.org The distinct frequencies predicted for this compound could allow it to be identified, even in low concentrations, and may help to explain some of the finer details within the UIR spectra. rsc.org
Table 2: Predicted Vibrational Frequencies and Intensities for this compound (C₄H₄) This table provides theoretically calculated spectroscopic data crucial for the potential astronomical detection of this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Wavelength (µm) | Calculated Intensity (km mol⁻¹) | Reference |
| ν₂ (C-H stretch) | 3210.6 | 3.11 | 59 | rsc.orgrsc.org |
| ν₇ (H wag) | 752.5 | 13.29 | 183 | rsc.orgrsc.org |
Design Principles for Novel Strained Molecules Based on the this compound Core
The extreme instability of the parent this compound has driven chemists to devise design principles to create stable, isolable molecules that retain the core tetrahedral structure. These principles are centered on mitigating the immense angle strain and protecting the reactive C-C bonds.
Kinetic Stabilization with Bulky Substituents : The most successful strategy to date has been the use of sterically bulky substituents that envelop the reactive core in a protective shell, often described as a "corset effect". researchgate.netontosight.ai This approach provides kinetic stability by preventing intermolecular reactions.
Tetra-tert-butylthis compound (B1201686) : First synthesized by Günther Maier in 1978, the four bulky tert-butyl groups effectively shield the C₄ cage, allowing it to be isolated as a stable, crystalline solid. wikipedia.orgontosight.ai
Tetrakis(trimethylsilyl)this compound : This derivative is even more thermally stable than its tert-butyl analogue, melting at 202 °C and remaining stable up to 300 °C. wikiwand.comnih.gov The stability is attributed to the longer C-Si bonds, which reduce steric crowding, and electronic stabilization effects from the silyl (B83357) groups. uni-regensburg.de
Heteroatom Substitution : Another key design principle is the replacement of one or more carbon atoms in the tetrahedral cage with other elements (heteroatoms). This can fundamentally alter the strain and electronic properties of the molecule.
Nitrogen Incorporation (Aza-derivatives) : As mentioned previously, the introduction of nitrogen atoms into the framework is predicted to have a stabilizing effect, reducing bond strain and total molecular strain energy. dtic.mil This makes aza-derivatives a promising framework for designing new types of stable, strained molecules. dtic.mil
Electronic Tuning with Functional Groups : The stability of the this compound cage can be influenced by the electronic properties of its substituents. Computational studies indicate that electron-withdrawing groups (EWGs) can have complex effects on the cage's stability. researchgate.net The ability to create tetrahedranyllithium from tetrakis(trimethylsilyl)this compound opens a synthetic route to couple the this compound cage to various electrophiles, allowing for the synthesis of new, functionalized derivatives with tailored electronic properties. wikipedia.org
Unsynthesized Parent this compound (C₄H₄) and Ongoing Efforts
Despite more than 50 years of theoretical and experimental efforts, the parent this compound (C₄H₄), the simplest Platonic hydrocarbon, has never been synthesized or isolated. iau.irresearchgate.netrsc.org It remains one of the most sought-after "holy grails" of organic chemistry. mit.edu
The primary challenge is its extreme instability, which is a direct consequence of the massive angle strain inherent in its structure. iau.irrsc.org The 60° C-C-C bond angles are a severe deviation from the ideal 109.5° for sp³-hybridized carbon, leading to a calculated strain energy of over 125 kcal/mol (527-586 kJ/mol), a value that exceeds the dissociation energy of a typical C-C bond. researchgate.net This makes the molecule highly reactive and gives it a predicted short lifetime. iau.ir
Early synthetic strategies, such as the reaction of propene with atomic carbon, were unsuccessful. wikiwand.com All known syntheses of this compound derivatives have relied on the photochemical isomerization of a corresponding cyclobutadiene (B73232) precursor, which is itself an unstable molecule. wikipedia.orgbeilstein-journals.org For example, tetra-tert-butylthis compound is generated by the irradiation of tetra-tert-butylcyclobutadiene. uni-regensburg.de
Current efforts are largely focused on two fronts:
Theoretical Predictions : Advanced computational studies continue to refine our understanding of the properties of C₄H₄. By accurately predicting its spectroscopic signatures (like the infrared frequencies mentioned in section 5.2), chemists hope to provide a "fingerprint" that would allow for its unambiguous identification if it were ever formed, for instance, in the interstellar medium or in a laboratory matrix isolation experiment. rsc.orgrsc.org
Derivative Synthesis : The synthesis of novel derivatives remains an active area of research. By exploring different combinations of stabilizing groups and heteroatoms, chemists aim to better understand the fundamental principles of strain and reactivity, which may ultimately pave the way for a successful synthesis of the parent compound or derivatives with less bulky substituents.
Q & A
Q. How can researchers design substituents to stabilize this compound without masking its intrinsic properties?
- Methodological Answer : Substituent design balances steric bulk (e.g., tert-butyl) with electronic effects (e.g., electron-withdrawing groups). Computational screening (e.g., DFT with van der Waals corrections) optimizes substituent size/electronic profile. For example, Si(SiMe3)3 groups provide both steric shielding and σ-donation to stabilize P-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
